5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research involving triazole derivatives, similar in structure to the specified compound, has shown significant interest in synthesizing novel compounds with potent antimicrobial activities. For instance, Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives and evaluated them for their antimicrobial activities, finding some derivatives to possess good or moderate activities against various microorganisms (H. Bektaş et al., 2007). This suggests that derivatives of the compound may hold promise for antimicrobial drug development.
Pharmacophore-based Design and Biological Evaluation
In pharmacophore-based drug design, compounds with structural features similar to the specified compound are synthesized and biologically evaluated for their therapeutic potential. Betti et al. (2002) described the design, synthesis, and evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives as alpha(1)-adrenoceptor antagonists, showcasing the application of structural analogs in discovering compounds with specific receptor affinities (L. Betti et al., 2002).
Computer-aided Drug Design
The compound's structure also lends itself to computer-aided drug design (CADD) techniques for identifying and optimizing drug candidates. Łażewska et al. (2019) utilized docking studies to support the structure-activity relationship analysis of substituted 1,3,5-triazinylpiperazines for serotonin receptor affinity, illustrating how computational methods are essential in modern drug discovery processes for compounds like the one specified (D. Łażewska et al., 2019).
Structure-Activity Relationship Studies
Exploring the structure-activity relationship (SAR) of chemical compounds offers insights into how structural modifications can influence biological activity. Studies such as those by Wu et al. (2013), who synthesized and evaluated triazole derivatives as positive inotropic agents, demonstrate the scientific research applications of understanding the relationship between chemical structure and pharmacological effect (Yan Wu et al., 2013).
Molecular Docking and Binding Mechanism Studies
Investigations into the binding mechanisms of compounds to specific receptors are crucial for drug design. Xu et al. (2016) performed molecular docking to understand the binding mode of an arylpiperazine derivative to the α1A-adrenoceptor, highlighting how detailed molecular interaction studies contribute to the development of highly selective antagonists (W. Xu et al., 2016).
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-17-25-24-29(26-17)23(30)22(32-24)21(19-8-10-20(31-2)11-9-19)28-14-12-27(13-15-28)16-18-6-4-3-5-7-18/h3-11,21,30H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCZZVYCTJGVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.